Cas no 158438-49-4 (4-hydrazinylpiperidine)

4-Hydrazinylpiperidine is a versatile heterocyclic compound featuring both hydrazine and piperidine functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its reactive hydrazine moiety enables its use in the formation of hydrazones, azides, and other nitrogen-containing derivatives, while the piperidine ring contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules. The compound's bifunctional nature allows for selective modifications, facilitating applications in drug discovery, agrochemicals, and material science. Its stability under standard conditions and compatibility with various reaction conditions further enhance its practicality as a building block in synthetic chemistry.
4-hydrazinylpiperidine structure
4-hydrazinylpiperidine structure
Product Name:4-hydrazinylpiperidine
CAS No:158438-49-4
MF:C5H13N3
MW:115.176820516586
CID:1336459
PubChem ID:22311318
Update Time:2025-05-19

4-hydrazinylpiperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 4-hydrazino-
    • 4-hydrazinyl-Piperidine
    • 4-hydrazinylpiperidine
    • SCHEMBL13127
    • EN300-146554
    • AKOS004121554
    • piperidine, 4-hydrazino-, dihydrochloride
    • piperidin-4-yl-hydrazine
    • WCCDMVZNXNVVQM-UHFFFAOYSA-N
    • ALBB-014983
    • CS-0286936
    • 158438-49-4
    • 4-hydrazinopiperidine
    • DB-295314
    • Inchi: 1S/C5H13N3/c6-8-5-1-3-7-4-2-5/h5,7-8H,1-4,6H2
    • InChI Key: WCCDMVZNXNVVQM-UHFFFAOYSA-N
    • SMILES: N1CCC(CC1)NN

Computed Properties

  • Exact Mass: 115.11109
  • Monoisotopic Mass: 115.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 58.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.1A^2
  • XLogP3: -0.8

Experimental Properties

  • PSA: 50.08

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10061-100MG
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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¥ 1,412.00 2023-03-10

4-hydrazinylpiperidine Suppliers

Amadis Chemical Company Limited
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(CAS:158438-49-4)4-hydrazinylpiperidine
Order Number:A1066740
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:35
Price ($):160.0
Email:sales@amadischem.com

4-hydrazinylpiperidine Related Literature

Additional information on 4-hydrazinylpiperidine

Recent Advances in the Application of 4-Hydrazinylpiperidine (CAS: 158438-49-4) in Chemical Biology and Pharmaceutical Research

4-Hydrazinylpiperidine (CAS: 158438-49-4) is a versatile chemical scaffold that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This heterocyclic compound, characterized by a piperidine ring substituted with a hydrazine group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its utility in the development of enzyme inhibitors, receptor modulators, and targeted therapeutics, particularly in the fields of oncology and neurology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-hydrazinylpiperidine derivatives as selective monoamine oxidase (MAO) inhibitors. The research team synthesized a series of analogs and evaluated their inhibitory activity against MAO-A and MAO-B isoforms. Several compounds exhibited nanomolar potency and remarkable selectivity, suggesting potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease and depression. The structural flexibility of the 4-hydrazinylpiperidine core allowed for optimal interactions with the enzyme's active site, as revealed by X-ray crystallography studies.

In the field of anticancer drug development, 4-hydrazinylpiperidine has emerged as a privileged scaffold for designing kinase inhibitors. A recent patent application (WO2023056432) disclosed novel 4-hydrazinylpiperidine-containing compounds that demonstrate potent activity against receptor tyrosine kinases, particularly those involved in angiogenesis and tumor progression. The lead compound in this series showed promising in vivo efficacy in xenograft models of colorectal cancer, with favorable pharmacokinetic properties and reduced off-target effects compared to existing therapies.

The synthetic versatility of 4-hydrazinylpiperidine has also been exploited in the development of PROTACs (Proteolysis Targeting Chimeras). Researchers at a leading pharmaceutical company recently reported the use of this scaffold as a linker moiety in the design of novel EGFR-targeting PROTACs. The hydrazine functionality facilitated efficient conjugation to both the targeting ligand and the E3 ligase recruiter, resulting in compounds with improved cellular permeability and degradation efficiency (Nature Chemical Biology, 2024).

From a chemical biology perspective, 4-hydrazinylpiperidine derivatives have shown utility as covalent probes for target identification and validation. The reactive hydrazine group enables selective labeling of aldehyde or ketone-containing biomolecules, making these compounds valuable tools for activity-based protein profiling and chemoproteomic studies. A recent ACS Chemical Biology publication (2024) detailed the application of a biotinylated 4-hydrazinylpiperidine derivative for mapping reactive carbonyl species in cellular models of oxidative stress.

Despite these promising developments, challenges remain in the optimization of 4-hydrazinylpiperidine-based therapeutics. Issues such as metabolic stability, potential hydrazine toxicity, and formulation difficulties need to be addressed through continued structure-activity relationship studies and medicinal chemistry optimization. Current research efforts are focusing on prodrug strategies and structural modifications to enhance the pharmacological profile of these compounds while maintaining their biological activity.

The growing body of research on 4-hydrazinylpiperidine (158438-49-4) underscores its importance as a multifunctional building block in modern drug discovery. As synthetic methodologies continue to advance and our understanding of its biological interactions deepens, this scaffold is likely to play an increasingly significant role in the development of next-generation therapeutics across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:158438-49-4)4-hydrazinylpiperidine
A1066740
Purity:99%
Quantity:250mg
Price ($):160.0
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